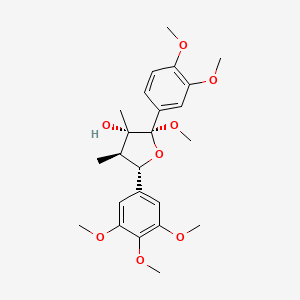
KadlongirinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadlongirinA is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications This compound is known for its distinctive molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadlongirinA involves several key steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves the purification and crystallization of this compound to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. Key factors in industrial production include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
KadlongirinA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. For example, oxidized derivatives may exhibit enhanced biological activity, while reduced derivatives may have improved stability.
Scientific Research Applications
KadlongirinA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of KadlongirinA involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: this compound binds to specific proteins and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences several cellular pathways, including signal transduction and metabolic pathways, resulting in its diverse biological activities.
Comparison with Similar Compounds
KadlongirinA is unique compared to other similar compounds due to its distinct molecular structure and properties. Some similar compounds include:
Compound X: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound Y: Exhibits similar biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has different physical and chemical properties.
Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m1/s1 |
InChI Key |
HGNZMFBTCJXSJN-MNYBSHFLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@]([C@@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















